1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
Properties
IUPAC Name |
1-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-9-13-10(8-18-9)7-15-12-6-4-3-5-11(12)14(2)19(15,16)17/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERMKJUUZFAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by further functionalization. One common approach is the condensation of 2-methylthiazole-4-carboxaldehyde with 1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Introduction of various substituents at different positions on the thiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzo[c][1,2,5]thiadiazole 2,2-dioxide Derivatives
Key Observations :
- Substituent Effects : The target compound’s 2-methylthiazole substituent introduces a nitrogen- and sulfur-containing heterocycle, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to phenyl or alkyl groups in analogs .
- Electronic Properties : The electron-rich thiazole ring may modulate the electron-deficient benzothiadiazole core, altering redox behavior compared to fluorine- or methoxy-substituted analogs .
Key Insights :
- Antimicrobial Potential: The target compound’s thiazole group may improve activity against Gram-negative bacteria compared to pyrazole-based 1,3,4-thiadiazoles .
- phenyl) may alter selectivity .
Physicochemical Properties
- Thermal Stability : Benzothiadiazole dioxides generally exhibit high thermal stability due to their rigid, conjugated systems .
Biological Activity
1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles, including compounds similar to this compound exhibit significant antimicrobial properties.
Case Study: Antimicrobial Screening
In a study evaluating various thiadiazole derivatives, the synthesized compounds showed promising results against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 31.25 μg/mL for bacterial strains and from 31.25 to 62.5 μg/mL for fungal strains .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 16 | Gram-positive bacteria |
| Compound B | 31.25 | Gram-negative bacteria |
| Compound C | 62.5 | Fungal strains |
Anticancer Activity
The compound has also been investigated for its anticancer potential. A series of studies have shown that thiadiazole derivatives can inhibit tumor growth through various mechanisms.
Case Study: Anticancer Evaluation
In one significant study, compounds related to the target structure were tested for their efficacy against different cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range (e.g., ), demonstrating superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|
| A549 (Lung Cancer) | 3.50 | Doxorubicin (7.26) |
| MCF7 (Breast Cancer) | 4.00 | 5-Fluorouracil (6.50) |
The biological activity of this compound may be attributed to its ability to interact with key biological targets involved in cell proliferation and survival pathways.
Proposed Mechanisms:
- Thymidylate Synthase Inhibition : Some derivatives have shown significant inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to reduced proliferation rates.
Q & A
Q. What are the established synthetic routes for 1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step processes, including:
- Cyclization and functionalization : Formation of the thiadiazole ring via condensation reactions under reflux conditions, often using polar aprotic solvents (e.g., DMSO, DMF) and catalysts (e.g., triethylamine) to facilitate cyclization .
- Amidation/alkylation : Introducing the 2-methylthiazole moiety via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .
- Purification : Use of column chromatography or recrystallization (e.g., ethanol-water mixtures) to isolate the product. Yield optimization depends on solvent choice, catalyst loading, and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substituent positions and confirm the absence of unreacted intermediates (e.g., aldehyde peaks in NMR indicate incomplete reactions) .
- HPLC-MS : Assess purity (>95%) and molecular ion consistency .
- Thermal analysis : Melting point determination (e.g., 139–141°C for related thiadiazoles) to confirm crystallinity .
- Elemental analysis : Validate stoichiometric ratios of C, H, N, and S .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In vitro cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity, with IC₅₀ calculations .
- Enzyme inhibition studies : Target enzymes like cyclooxygenase-2 (COX-2) or kinases, employing fluorometric or colorimetric substrate detection .
- Solubility and stability : Assess in PBS or simulated gastric fluid to guide formulation strategies .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be systematically resolved?
Methodological Answer:
- Replicate experiments : Ensure consistency across multiple batches of the compound to rule out synthesis variability .
- Dose-response curves : Test a wider concentration range to identify non-linear effects or off-target interactions .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, if COX-2 inhibition is hypothesized, validate via Western blotting of prostaglandin E₂ levels .
Q. What computational methods are effective for predicting and optimizing the compound’s binding affinity to therapeutic targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 active site), prioritizing key residues (e.g., Arg120, Tyr355) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR modeling : Corporate electronic (HOMO-LUMO) and steric descriptors (e.g., logP, polar surface area) to design derivatives with enhanced affinity .
Q. How can researchers design experiments to explore the compound’s potential in material science applications?
Methodological Answer:
- Photophysical studies : Measure UV-Vis absorption/emission spectra to evaluate π-π* transitions in the thiadiazole-thiazole system, relevant for optoelectronic materials .
- Thermogravimetric analysis (TGA) : Assess thermal stability (>250°C decomposition for robust materials) .
- Surface modification : Functionalize nanoparticles (e.g., AuNPs) via thiol-thiadiazole interactions for catalytic or sensing applications .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer during cyclization steps, reducing side products .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
